1-(Aziridin-1-yl)-2,2,2-trifluoroethanol
Description
1-(Aziridin-1-yl)-2,2,2-trifluoroethanol is a fluorinated alcohol derivative featuring an aziridine (a three-membered amine ring) substituted at the hydroxyl-bearing carbon. This compound combines the unique properties of trifluoroethanol (TFE)—a polar, hydrogen-bonding solvent—with the reactivity of the strained aziridine ring. Aziridine’s inherent ring strain and nucleophilicity distinguish this compound from other trifluoroethanol derivatives, suggesting distinct applications in organic synthesis, chiral resolution, or medicinal chemistry .
Properties
CAS No. |
20893-12-3 |
|---|---|
Molecular Formula |
C4H6F3NO |
Molecular Weight |
141.09 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3(9)8-1-2-8/h3,9H,1-2H2 |
InChI Key |
LPSOHQGAOKSRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of aziridine with trifluoroacetaldehyde. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine ring. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the aziridine ring into more stable amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction typically produces amine derivatives .
Scientific Research Applications
1-(Aziridin-1-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Aziridin-1-yl)-2,2,2-trifluoroethanol involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to nucleophilic attack, leading to ring-opening reactions. The trifluoroethanol moiety can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules. The molecular targets and pathways involved include enzymes and proteins that can form covalent bonds with the aziridine ring .
Comparison with Similar Compounds
Structural and Functional Group Differences
- Aziridinyl vs. Aryl Substituents: While compounds like 1-(4-chlorophenyl)-2,2,2-trifluoroethanol () and 1-(9-Anthryl)-2,2,2-trifluoroethanol () feature aromatic substituents, the aziridinyl group introduces a strained, non-aromatic amine ring. This structural difference impacts electronic properties, solubility, and reactivity. For example, aziridine’s lone pair on nitrogen may enhance hydrogen-bonding capacity compared to aryl groups, altering interactions in chiral separations or solvent systems .
- Halogenated Derivatives: Bromophenyl- and chlorophenyl-substituted trifluoroethanols (e.g., 1-(2-bromophenyl)-2,2,2-trifluoroethanol, ) exhibit strong electron-withdrawing effects, stabilizing the alcohol’s hydroxyl proton. In contrast, the aziridinyl group’s basicity could deprotonate the hydroxyl group under certain conditions, affecting acidity (pKa) and solvent compatibility .
Physicochemical Properties
- Boiling Point and Solubility: Trifluoroethanol (TFE) has a boiling point of 73–75°C and is water-miscible (). Aryl-substituted derivatives (e.g., 1-(4-bromophenyl)-2,2,2-TFE) exhibit higher molecular weights (255–394 g/mol) and reduced water solubility due to hydrophobic aryl groups (). The aziridinyl derivative’s smaller substituent may retain partial water miscibility but with altered polarity due to the amine’s lone pair.
- The aziridinyl derivative would likely require stringent safety protocols, similar to benzylpiperidinyl-TFE ().
Spectroscopic Characteristics
- NMR Shifts: Aryl-substituted trifluoroethanols show distinct ¹H and ¹⁹F NMR signals. For example, 1-(4-chlorophenyl)-2,2,2-TFE exhibits δ 7.48–7.33 ppm (aromatic H) and δ −79.0 ppm (CF₃) (). The aziridinyl derivative’s NH proton (if present) may appear downfield (~δ 2.5–3.5 ppm), while CF₃ signals remain near δ −79 ppm.
Table 2: NMR Data for Selected Trifluoroethanol Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
